(8Z,14Z)-icosa-8,14-dienoic acid

Übersicht

Beschreibung

“(8Z,14Z)-icosa-8,14-dienoic acid” is an ω-8 C20:2 fatty acid . The presence of this compound has been detected in human milk at a level of 0.19% (weight % total fatty acids) .

Synthesis Analysis

Eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids, which are potent vasodilators . The protein Long-chain-fatty-acid–CoA ligase 4 (ACSL4) catalyzes the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .Molecular Structure Analysis

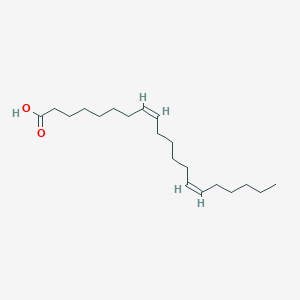

The molecular formula of “(8Z,14Z)-icosa-8,14-dienoic acid” is C20H36O2 . The InChI code is InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- .Chemical Reactions Analysis

The compound is involved in several reactions. For instance, it is involved in the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.5 . It is supplied as a solution in ethanol .Wissenschaftliche Forschungsanwendungen

Application in Drosophila melanogaster Research

- Summary of the Application: The compound “(8Z,14Z)-icosa-8,14-dienoic acid” is a type of polyunsaturated fatty acid (PUFA). In a study involving Drosophila melanogaster, also known as the fruit fly, this compound was used to examine the metabolism of eicosanoids .

- Methods of Application or Experimental Procedures: The Drosophila were fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA), which are types of PUFAs. The presence of these PUFAs, including “(8Z,14Z)-icosa-8,14-dienoic acid”, was then analyzed in the whole body, head, and thorax-abdomen of the Drosophila using high performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .

- Results or Outcomes: The study found that C20 PUFAs, including “(8Z,14Z)-icosa-8,14-dienoic acid”, could only be found in Drosophila fed diets supplemented with EPA and ARA, but not in Drosophila fed base diets. The C20 PUFAs were found in abundance in the head. The study also found that Drosophila fed ARA- and EPA-supplemented diets yielded certain types of eicosanoids .

Application in Lipid Research

- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is a type of polyunsaturated fatty acid (PUFA) that is used in lipid research . It is often used as a standard in lipidomics studies to help identify and quantify other similar compounds .

- Methods of Application or Experimental Procedures: This compound is typically used in solution and can be analyzed using techniques such as high performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) .

- Results or Outcomes: The use of “(8Z,14Z)-icosa-8,14-dienoic acid” as a standard in lipidomics studies helps to ensure the accuracy and reliability of the results .

Application in Endothelial Stimulation Research

- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is used in research involving endothelial stimulation . Specifically, it is used in the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation .

- Methods of Application or Experimental Procedures: A sensitive LC-MS/MS method was developed to quantify these compounds in human plasma. Plasma samples were collected from healthy and hypertensive subjects at baseline and during radial artery endothelium-dependent flow-mediated dilatation .

- Results or Outcomes: The study found that heating induced a similar increase in 8,9-EET, 11,12-EET, and 14,15-EET levels and in corresponding DHET levels in healthy but not in hypertensive subjects .

Application in Lipid Research

- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is a type of polyunsaturated fatty acid (PUFA) that is used in lipid research . It is often used as a standard in lipidomics studies to help identify and quantify other similar compounds .

- Methods of Application or Experimental Procedures: This compound is typically used in solution and can be analyzed using techniques such as high performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) .

- Results or Outcomes: The use of “(8Z,14Z)-icosa-8,14-dienoic acid” as a standard in lipidomics studies helps to ensure the accuracy and reliability of the results .

Application in Endothelial Stimulation Research

- Summary of the Application: “(8Z,14Z)-icosa-8,14-dienoic acid” is used in research involving endothelial stimulation . Specifically, it is used in the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation .

- Methods of Application or Experimental Procedures: A sensitive LC-MS/MS method was developed to quantify these compounds in human plasma. Plasma samples were collected from healthy and hypertensive subjects at baseline and during radial artery endothelium-dependent flow-mediated dilatation .

- Results or Outcomes: The study found that heating induced a similar increase in 8,9-EET, 11,12-EET, and 14,15-EET levels and in corresponding DHET levels in healthy but not in hypertensive subjects .

Safety And Hazards

Zukünftige Richtungen

The compound 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which is an eicosapentaenoic acid-derived lipid metabolite, has been found to accelerate the healing of colitis by inhibiting inflammatory responses . This suggests potential therapeutic applications in the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.